(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride
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Description
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Catalysis
Research has demonstrated the utility of pyrrolidine derivatives in coordination chemistry, particularly in enantiopure coordination partners for cations and in the synthesis of complex nickel compounds with unique structural and catalytic properties. For example, Wang and Englert (2019) explored the absolute structure of a chiral pyrrolidine derivative, highlighting its potential as an enantiopure coordination partner for cations, using a combination of diffraction, CD spectroscopy, and theoretical calculations (Ai Wang & U. Englert, 2019). Additionally, Kermagoret and Braunstein (2008) synthesized mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands, showcasing their catalytic activities in the oligomerization of ethylene (Anthony Kermagoret & P. Braunstein, 2008).
Material Science
Pyrrolidine derivatives have been employed in material science, particularly in the synthesis of polymers with specific end-functionalizations. Morgan and Storey (2010) utilized N-(2-tert-Butoxyethyl)pyrrole to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, resulting in primary hydroxy-terminated polyisobutylene with near-quantitative end-capping. This research opens pathways for the development of materials with tailored properties (D. Morgan & R. Storey, 2010).
Organic Synthesis
In organic synthesis, pyrrolidine derivatives have shown promise in the synthesis of compounds with potential therapeutic applications. Lin et al. (1997) conducted structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrating its cognitive-enhancing properties and potential as a treatment for cognitive disorders (N. Lin et al., 1997).
Environmental Chemistry
Pyrrolidine derivatives are also utilized in environmental chemistry applications. For example, the development of a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions demonstrates the potential for green and efficient catalysis (Green Chemistry, 2009).
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZOGCBGYVDNTR-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.